6-Bromo-2-fluoro-3-methoxybenzenemethanamine
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Overview
Description
6-Bromo-2-fluoro-3-methoxybenzenemethanamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring, along with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-methoxybenzenemethanamine typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-fluoro-3-methoxybenzaldehyde to obtain 6-bromo-2-fluoro-3-methoxybenzaldehyde . This intermediate is then subjected to reductive amination using suitable amines and reducing agents to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-fluoro-3-methoxybenzenemethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the amine group can undergo reduction to form amines or amides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or electrophiles like bromine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aromatic compounds, while coupling reactions produce biaryl derivatives.
Scientific Research Applications
6-Bromo-2-fluoro-3-methoxybenzenemethanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes.
Industrial Chemistry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-fluoro-3-methoxybenzenemethanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The methanamine group can form hydrogen bonds or electrostatic interactions with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-fluoro-3-methoxybenzaldehyde: An intermediate in the synthesis of 6-Bromo-2-fluoro-3-methoxybenzenemethanamine.
2-Bromo-6-fluoro-3-methoxyphenylboronic acid: Used in coupling reactions similar to this compound.
6-Bromo-3-fluoro-2-methoxybenzenemethanol: Another related compound with similar functional groups.
Uniqueness
This compound is unique due to the specific combination of bromine, fluorine, and methoxy groups on the benzene ring, along with the methanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H9BrFNO |
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Molecular Weight |
234.07 g/mol |
IUPAC Name |
(6-bromo-2-fluoro-3-methoxyphenyl)methanamine |
InChI |
InChI=1S/C8H9BrFNO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,4,11H2,1H3 |
InChI Key |
CNRWJJLHEGSLJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)CN)F |
Origin of Product |
United States |
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